N-[(2,3-Dichlorophenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride
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Overview
Description
N-[(2,3-Dichlorophenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride is a quaternary ammonium compound. It is characterized by the presence of a dodecyl chain attached to a nitrogen atom, which is further bonded to a 2,3-dichlorophenylmethyl group and two methyl groups. This compound is known for its surfactant properties and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-Dichlorophenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride typically involves the quaternization of N,N-dimethyldodecylamine with 2,3-dichlorobenzyl chloride. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol at elevated temperatures to facilitate the reaction. The general reaction scheme is as follows:
N,N-dimethyldodecylamine+2,3-dichlorobenzyl chloride→N-[(2,3-Dichlorophenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, controlled temperature, and pressure conditions, and often includes purification steps such as recrystallization or distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-Dichlorophenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding amine and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as hydroxide, cyanide, or thiolate ions can react with the chloride ion.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted products can be formed.
Hydrolysis Products: The primary products are N,N-dimethyldodecylamine and hydrochloric acid.
Scientific Research Applications
N-[(2,3-Dichlorophenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride has several applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell lysis buffers and as a detergent in protein purification protocols.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.
Industry: Utilized in formulations of cleaning agents, emulsifiers, and antistatic agents.
Mechanism of Action
The mechanism of action of N-[(2,3-Dichlorophenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride is primarily based on its surfactant properties. It can disrupt cell membranes by integrating into the lipid bilayer, leading to cell lysis. This property is particularly useful in its antimicrobial applications, where it targets bacterial cell membranes, causing cell death.
Comparison with Similar Compounds
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with similar surfactant and antimicrobial properties.
Cetyltrimethylammonium Bromide (CTAB): A widely used surfactant in molecular biology.
Dodecyltrimethylammonium Chloride: Similar structure but lacks the dichlorophenyl group.
Uniqueness
N-[(2,3-Dichlorophenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride is unique due to the presence of the 2,3-dichlorophenyl group, which enhances its antimicrobial activity compared to other quaternary ammonium compounds. This structural feature allows it to be more effective in disrupting microbial cell membranes.
Properties
CAS No. |
33377-87-6 |
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Molecular Formula |
C21H36Cl3N |
Molecular Weight |
408.9 g/mol |
IUPAC Name |
(2,3-dichlorophenyl)methyl-dodecyl-dimethylazanium;chloride |
InChI |
InChI=1S/C21H36Cl2N.ClH/c1-4-5-6-7-8-9-10-11-12-13-17-24(2,3)18-19-15-14-16-20(22)21(19)23;/h14-16H,4-13,17-18H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
MPPYMEWQSAGTOZ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CC1=C(C(=CC=C1)Cl)Cl.[Cl-] |
Origin of Product |
United States |
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